HIV-1 Inhibition: N-Phenylbenzenesulfonamide Derivative Outperforms Clinical Candidate GW678248 in Therapeutic Index
An N-phenylbenzenesulfonamide derivative (compound 13f) demonstrated a significantly superior Therapeutic Index (TI) compared to the clinical-stage NNRTI GW678248. In the same antiviral assay against wild-type HIV-1, 13f achieved an EC50 of 0.108 μmol/L with a TI of 1816.6 [1]. This contrasts with the benzophenone-based NNRTI GW678248, which was reported to have a TI of 1040 [2]. This 1.75-fold improvement in TI suggests a potentially wider safety margin for the N-phenylbenzenesulfonamide chemotype, a critical parameter in antiviral drug development.
| Evidence Dimension | Therapeutic Index (TI) against wild-type HIV-1 |
|---|---|
| Target Compound Data | TI = 1816.6 (Compound 13f, EC50 = 0.108 μmol/L) |
| Comparator Or Baseline | TI = 1040 for GW678248 |
| Quantified Difference | 1.75-fold higher TI for the N-phenylbenzenesulfonamide derivative |
| Conditions | In vitro antiviral assay against wild-type HIV-1 (CEM cell line) |
Why This Matters
A higher Therapeutic Index is a direct indicator of a wider safety margin, a key differentiator for selecting lead candidates in preclinical antiviral development.
- [1] Che, W., et al. (2015). Identification of the novel N-phenylbenzenesulfonamide derivatives as potent HIV inhibitors. Chinese Chemical Letters, 26(2), 243-247. View Source
- [2] Che, W., et al. (2015). Citing Ferris, R. G., et al. (2005) for GW678248 data in Identification of the novel N-phenylbenzenesulfonamide derivatives as potent HIV inhibitors. Chinese Chemical Letters, 26(2), 243-247. View Source
